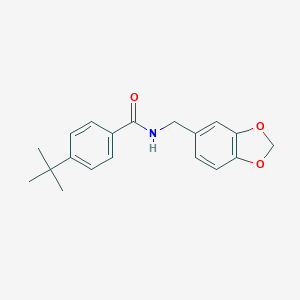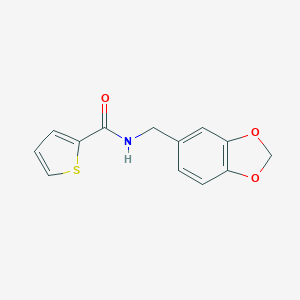
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDB is a benzamide derivative that was first synthesized in 2003 by David E. Nichols and his team at Purdue University. Since then, BDB has been studied extensively for its effects on the central nervous system and its potential as a treatment for various neurological disorders.
Wirkmechanismus
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide is not fully understood, but it is believed to act on the serotonin system in the brain. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to increase serotonin levels in the prefrontal cortex, which is associated with mood regulation and cognitive function. It is also believed to have an affinity for the serotonin 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to have several biochemical and physiological effects in animal models. In addition to increasing serotonin levels, N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has also been shown to increase the expression of genes involved in synaptic plasticity, which is the ability of neurons to form new connections.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide also has a relatively low toxicity profile, which makes it safer to use in animal studies. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide. One area of interest is its potential as a treatment for other neurological disorders, such as schizophrenia and Alzheimer's disease. Another area of interest is the development of more potent and selective N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide analogs that could have improved therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide and its effects on the brain.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with tert-butylamine and benzoyl chloride. The resulting product is then purified using chromatography to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide. This synthesis method has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been studied for its potential as a treatment for various neurological disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). In animal models, N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to have antidepressant and anxiolytic effects, as well as the ability to enhance fear extinction in mice with PTSD-like symptoms. These findings suggest that N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide could be a promising therapeutic agent for these conditions.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide |
|---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)15-7-5-14(6-8-15)18(21)20-11-13-4-9-16-17(10-13)23-12-22-16/h4-10H,11-12H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
BDFICRLLTCGCFU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)
![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)


![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)



![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)

![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)